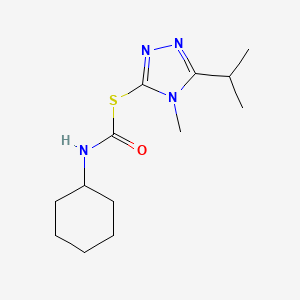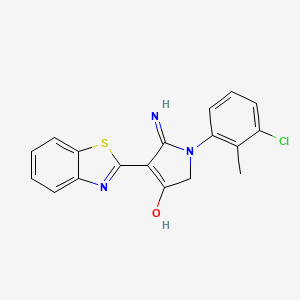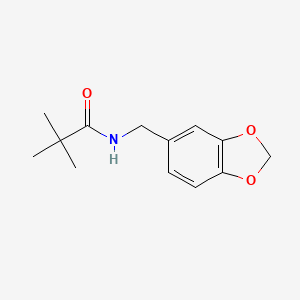![molecular formula C13H14N2OS B6057667 6-methyl-2-[(3-methylbenzyl)thio]-4(3H)-pyrimidinone](/img/structure/B6057667.png)
6-methyl-2-[(3-methylbenzyl)thio]-4(3H)-pyrimidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-2-[(3-methylbenzyl)thio]-4(3H)-pyrimidinone is a heterocyclic compound that has gained attention in the scientific community for its potential pharmacological properties. This compound is a pyrimidine derivative that contains a thioether group and a methyl group. It has been synthesized using various methods and has shown promising results in various scientific research applications.
Wirkmechanismus
The mechanism of action of 6-methyl-2-[(3-methylbenzyl)thio]-4(3H)-pyrimidinone is not fully understood. However, studies suggest that it may act by inhibiting certain enzymes or pathways in the body. It has been found to inhibit the activity of certain kinases that are involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
6-methyl-2-[(3-methylbenzyl)thio]-4(3H)-pyrimidinone has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis or cell death. It also reduces inflammation by inhibiting the production of certain inflammatory cytokines. Additionally, it has antibacterial properties that can inhibit the growth of certain strains of bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-methyl-2-[(3-methylbenzyl)thio]-4(3H)-pyrimidinone in lab experiments are its potential pharmacological properties and its ability to inhibit the growth of cancer cells, reduce inflammation, and have antibacterial properties. However, its limitations are its limited solubility in water and its potential toxicity to healthy cells.
Zukünftige Richtungen
There are several future directions for the research on 6-methyl-2-[(3-methylbenzyl)thio]-4(3H)-pyrimidinone. One direction is to study its potential as a therapeutic agent for cancer treatment. Another direction is to investigate its potential as an anti-inflammatory agent for the treatment of inflammatory diseases. Additionally, more research is needed to determine its potential as an antibacterial agent and to study its mechanism of action in more detail.
Synthesemethoden
The synthesis of 6-methyl-2-[(3-methylbenzyl)thio]-4(3H)-pyrimidinone has been achieved using different methods. One of the commonly used methods is the reaction of 2-amino-4-methyl-6-(3-methylbenzyl)thiopyrimidine with acetic anhydride in the presence of a catalyst. Another method involves the reaction of 2-amino-4-methyl-6-(3-methylbenzyl)thiopyrimidine with methyl chloroformate in the presence of a base.
Wissenschaftliche Forschungsanwendungen
6-methyl-2-[(3-methylbenzyl)thio]-4(3H)-pyrimidinone has been studied for its potential pharmacological properties. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and bacterial infections. Studies have shown that this compound inhibits the growth of cancer cells and reduces inflammation in animal models. It has also been found to have antibacterial properties against certain strains of bacteria.
Eigenschaften
IUPAC Name |
4-methyl-2-[(3-methylphenyl)methylsulfanyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-9-4-3-5-11(6-9)8-17-13-14-10(2)7-12(16)15-13/h3-7H,8H2,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INKYLPORZQVSCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC(=CC(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-[(3-methylbenzyl)sulfanyl]pyrimidin-4-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6057595.png)

![N~2~-(4-chloro-2-methylphenyl)-N~1~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6057610.png)
![1-(4-{[3-(4-fluorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]carbonyl}phenyl)ethanone](/img/structure/B6057615.png)


![5-{[(3-methoxyphenyl)amino]methyl}-2-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6057644.png)
amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6057647.png)

![2-cyano-3-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-methoxyphenyl)acrylamide](/img/structure/B6057655.png)
![N-(4-{[3-(2-hydroxyethyl)-4-(4-methoxy-3-methylbenzyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B6057663.png)
![2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B6057672.png)
![N-benzyl-4-({4-[(3-hydroxy-1-pyrrolidinyl)methyl]-1H-1,2,3-triazol-1-yl}methyl)-1-piperidinecarboxamide trifluoroacetate (salt)](/img/structure/B6057674.png)
